molecular formula C13H18N4O2 B2953119 N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2199201-07-3

N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide

Cat. No. B2953119
CAS RN: 2199201-07-3
M. Wt: 262.313
InChI Key: PLTBFFLQMXMDHQ-UHFFFAOYSA-N
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Description

N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMAPP and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

DMAPP is known to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of cancer cell growth. DMAPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMAPP has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the inhibition of angiogenesis. It has also been found to induce the expression of genes involved in the immune response, suggesting that it may have potential applications in immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAPP is its potential as a versatile tool for studying various biological processes. However, one of the limitations of DMAPP is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on DMAPP. One area of interest is the development of more stable analogs of DMAPP that can be used in aqueous solutions. Another area of interest is the exploration of DMAPP's potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of DMAPP and its potential applications in various scientific fields.

Synthesis Methods

DMAPP can be synthesized through a multi-step process that involves the reaction of pyridine-3-carboxylic acid with dimethylamine, followed by the addition of acryloyl chloride. The final step involves the reaction of the resulting product with propionyl chloride to yield DMAPP.

Scientific Research Applications

DMAPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-cancer properties, and its use in cancer research is being explored extensively. DMAPP has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-[5-(dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-4-12(18)15-6-5-13(19)16-10-7-11(17(2)3)9-14-8-10/h4,7-9H,1,5-6H2,2-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTBFFLQMXMDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=C1)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[5-(dimethylamino)pyridin-3-yl]carbamoyl}ethyl)prop-2-enamide

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